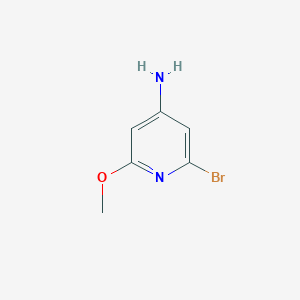

2-Bromo-6-methoxypyridin-4-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-6-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKKKPQHFUZZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857081 | |

| Record name | 2-Bromo-6-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-34-7 | |

| Record name | 2-Bromo-6-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Functionalization of 2 Bromo 6 Methoxypyridin 4 Amine

Reactivity at the Bromine Position

The bromine atom at the C-2 position of the pyridine (B92270) ring is a key site for functionalization. Its reactivity is significantly influenced by the electron-withdrawing nature of the pyridine nitrogen, which activates the C-2 and C-4 positions for nucleophilic attack and facilitates metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through transition-metal-catalyzed cross-coupling reactions. These methods are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Palladium catalysts are highly effective for activating the C-Br bond in 2-Bromo-6-methoxypyridin-4-amine, enabling its participation in a variety of powerful bond-forming reactions.

The Suzuki-Miyaura reaction is a robust method for creating a new carbon-carbon bond by coupling the bromopyridine with an organoboron compound, typically a boronic acid or ester. libretexts.org The reaction proceeds via a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst into the C-Br bond. libretexts.org While specific studies on this compound are not extensively documented in readily available literature, the reactivity of similar bromopyridine systems provides a clear indication of the expected outcomes. beilstein-journals.orgresearchgate.netnih.gov For instance, the coupling of various bromopyridines with arylboronic acids is known to proceed efficiently, often requiring a palladium catalyst like Pd(PPh₃)₄, a base such as K₃PO₄ or Cs₂CO₃, and a solvent system like toluene (B28343) or 1,4-dioxane. mdpi.com The reaction is generally tolerant of various functional groups, making it a highly valuable synthetic tool. researchgate.net

The Heck vinylation is another significant palladium-catalyzed reaction that couples the bromopyridine with an alkene to form a substituted alkene. wikipedia.org The mechanism also involves an oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by alkene insertion and β-hydride elimination to yield the product and regenerate the catalyst. nih.gov This reaction provides a direct method for introducing vinyl groups onto the pyridine scaffold. The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Reactions on Bromo-Aromatic Scaffolds Note: This table presents generalized conditions based on reactions with analogous bromopyridine and bromo-aromatic compounds, as specific data for this compound is not widely published.

| Catalyst (mol%) | Boronic Acid | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5%) | Arylboronic Acid | K₃PO₄ | 1,4-Dioxane | 70-80 | mdpi.com |

| Pd(PPh₃)₄ (5%) | Phenylboronic Acid | Cs₂CO₃ | Toluene | 70-80 | mdpi.com |

| Pd(OAc)₂ / Ligand | (2-Methoxyphenyl)boronic Acid | K₂CO₃ | Toluene/H₂O | 100 | nih.gov |

Copper-catalyzed amination, often referred to as the Ullmann condensation or Buchwald-Hartwig amination (though the latter is predominantly palladium-catalyzed), allows for the formation of a new carbon-nitrogen bond at the bromine position. This reaction is particularly useful for synthesizing substituted diaminopyridines. Research on related substrates, such as 2-bromobenzoic acids, demonstrates that copper powder in the presence of a base like potassium carbonate can effectively catalyze the coupling of an aryl bromide with various aliphatic and aromatic amines. libretexts.orgnih.gov These reactions often require elevated temperatures to proceed efficiently.

Nucleophilic Substitution Reactions

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. stackexchange.com The bromine atom at the C-2 position of this compound is a good leaving group, facilitating its displacement by strong nucleophiles.

The mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is enhanced by the presence of the electronegative ring nitrogen, which can accommodate the negative charge through resonance. stackexchange.comresearchgate.net Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product. youtube.com This pathway allows for the introduction of a wide range of nucleophiles, including alkoxides, thiolates, and amines.

Carbon-Bromine Bond Activation Studies

The initial and rate-limiting step in many transition-metal-catalyzed cross-coupling reactions is the activation of the carbon-bromine bond. lookchem.comnih.gov This process, known as oxidative addition, involves the insertion of a low-valent metal catalyst (e.g., palladium(0)) into the C-Br bond, forming an organometallic intermediate (e.g., an arylpalladium(II) bromide complex). libretexts.orgnih.gov

Reactivity at the Amino Group

The primary amino group at the C-4 position is also a site for various chemical transformations, typical for aromatic amines. Its nucleophilicity allows it to react with a range of electrophiles. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, although this can sometimes be challenging to control and may require specific catalysts.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be subsequently displaced by various nucleophiles in Sandmeyer-type reactions to install groups such as -OH, -CN, or another halogen.

The reactivity of this amino group is electronically modulated by the other substituents on the pyridine ring. The electron-donating methoxy (B1213986) group and the electron-withdrawing bromo group and ring nitrogen collectively influence the nucleophilicity of the amine. In some cases, the amino group may require protection, for example as a carbamate, before carrying out reactions at the bromine position to prevent undesired side reactions. chemicalbook.com Research involving the coupling of a secondary amine on a similar 2-bromo-6-alkylaminopyridine scaffold to form more complex ligands highlights the utility of the amino functionality in building larger molecular structures through palladium-catalyzed cross-coupling. georgiasouthern.edugeorgiasouthern.edu

The chemical compound this compound is a versatile building block in organic synthesis, owing to the presence of multiple reactive sites. Its reactivity is primarily centered around the amino group, the bromo substituent, and the methoxy group, allowing for a diverse range of chemical transformations.

Amidation and Acylation Reactions

The amino group in this compound readily undergoes amidation and acylation reactions. These reactions involve the treatment of the amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base. The base serves to deprotonate the amino group, enhancing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the acylating agent.

These reactions are fundamental in the construction of more complex molecules. For instance, the resulting amides can serve as precursors for the synthesis of various heterocyclic compounds or as ligands for metal complexes. The specific conditions for these reactions, including the choice of solvent, base, and temperature, can be optimized to achieve high yields of the desired amide products.

Formation of Schiff Bases and Imines

This compound can react with aldehydes and ketones to form Schiff bases, also known as imines. youtube.comresearcherslinks.com This condensation reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the primary amine onto the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The general reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the imine. nih.gov

Schiff bases derived from this compound are of significant interest due to their potential applications in various fields. The imine group (-C=N-) is a key functional group in many biologically active compounds and serves as a versatile intermediate in organic synthesis. nih.gov The formation of Schiff bases introduces a new point of functionality to the molecule, allowing for further chemical modifications.

The stability of the resulting Schiff base is influenced by the nature of the aldehyde or ketone used in the reaction. Aromatic aldehydes, for example, tend to form more stable Schiff bases due to conjugation between the aromatic ring and the imine double bond.

Table 1: Examples of Schiff Base Formation Reactions

| Reactant 1 | Reactant 2 | Product |

| This compound | Benzaldehyde | N-(2-Bromo-6-methoxypyridin-4-yl)-1-phenylmethanimine |

| This compound | Acetone | N-(2-Bromo-6-methoxypyridin-4-yl)propan-2-imine |

Ligand Formation through Amine Coordination

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with metal ions to form metal complexes. georgiasouthern.edugeorgiasouthern.edu The pyridyl nitrogen atom can also participate in coordination, making the molecule a potential bidentate ligand. The ability to form stable complexes with various transition metals makes this compound valuable in the field of coordination chemistry.

The formation of these complexes can lead to materials with interesting catalytic, magnetic, and optical properties. georgiasouthern.edugeorgiasouthern.edu The specific coordination geometry and the properties of the resulting complex are dependent on the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Reactivity at the Methoxy Group

Ether Cleavage and Related Transformations

The methoxy group (-OCH3) on the pyridine ring of this compound can undergo ether cleavage under specific reaction conditions. This transformation typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids like boron tribromide (BBr3). The cleavage of the ether bond results in the formation of a hydroxyl group (-OH), converting the methoxypyridine derivative into a hydroxypyridine.

This demethylation reaction is a useful synthetic tool for introducing a hydroxyl group, which can then be further functionalized. The resulting 2-bromo-4-aminopyridin-6-ol can participate in a new set of reactions, such as O-alkylation, O-acylation, or conversion to a better leaving group for nucleophilic substitution reactions. The regioselectivity of the ether cleavage is generally high, with the methyl-oxygen bond being the one that is cleaved.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The presence of multiple functional groups and substitution patterns on the pyridine ring of this compound raises important questions of regioselectivity and stereoselectivity in its reactions.

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, electrophilic aromatic substitution reactions, for example, will be directed to specific positions on the pyridine ring based on the electronic effects of the existing substituents (the bromo, methoxy, and amino groups). The amino group is a strong activating group and an ortho-, para-director, while the methoxy group is also activating and ortho-, para-directing. The bromo group is a deactivating group but is also an ortho-, para-director. The interplay of these electronic effects, along with steric hindrance, will determine the position of the incoming electrophile.

For instance, in a pressure tube method using high heat and pressure, the reaction of methylamine (B109427) with 2,6-dibromopyridine (B144722) can lead to the synthesis of 2-Bromo-6-methylaminopyridine (Am1) and 2,6-dimethylaminopyridine (DAm1). georgiasouthern.edu The formation of the monosubstituted product (Am1) demonstrates a degree of regioselectivity in the initial amination step. georgiasouthern.edu

Stereoselectivity , on the other hand, deals with the preferential formation of one stereoisomer over another. While this compound itself is not chiral, reactions involving this compound can lead to the formation of chiral centers. For example, if a reaction at the amino group or another part of the molecule creates a new stereocenter, the use of chiral catalysts or reagents can induce stereoselectivity, leading to an enrichment of one enantiomer or diastereomer.

In the context of forming larger, more complex structures, such as the scaffolding of ligands for extended metal atom chains (EMACs), controlling the stereochemistry is crucial for achieving the desired three-dimensional arrangement and properties of the final complex. georgiasouthern.edu

Advanced Applications in Medicinal Chemistry and Biological Systems

2-Bromo-6-methoxypyridin-4-amine as a Core Building Block in Drug Discovery

The intrinsic structure of this compound makes it an ideal starting point for the creation of new pharmaceutical agents. The bromine atom is particularly crucial as it facilitates a variety of essential cross-coupling reactions, including the Suzuki coupling, a cornerstone of modern drug synthesis for forging carbon-carbon bonds. mdpi.com The amine and methoxy (B1213986) groups are also pivotal; they can be chemically modified or serve as key pharmacophoric elements that interact with biological targets.

Synthesis of Novel Pharmaceutical Agents

The practical value of bromo-aminopyridine scaffolds is demonstrated in the synthesis of complex therapeutic compounds. For example, the closely related structure, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid , constitutes a critical part of a potent antagonist for the dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT3 receptors. nih.gov The creation of this molecule is a sophisticated, multi-step process involving the strategic functionalization of the pyridine (B92270) ring. nih.gov

Common synthetic approaches frequently employ the palladium-catalyzed Suzuki cross-coupling reaction to attach various aryl groups at the site of the bromine atom. mdpi.com This technique was effectively utilized to produce a range of new pyridine derivatives from 5-bromo-2-methylpyridin-3-amine , confirming a reliable method for modifying similar bromo-pyridine cores. mdpi.com Moreover, the synthesis of 2-aminopyrimidines , another class of biologically significant compounds, can be accomplished by condensing chalcones with guanidine carbonate , showcasing the wide-ranging utility of amine-containing heterocyclic precursors in constructing diverse molecular frameworks. ajol.info The amination of related compounds such as 2-Bromo-6-Methylaminopyridine is also an active area of research for developing novel ligands. georgiasouthern.edu

Design and Development of Bioactive Molecules

The design of new bioactive molecules frequently capitalizes on the structural features of scaffolds like this compound. The pyridine core is a prevalent motif in numerous approved drugs. By altering the substituents on this ring, chemists can meticulously adjust a molecule's properties to elicit a desired biological response.

For instance, derivatives of 4-anilinoquinazolines , which are structurally analogous to aminopyridines, are known to target several protein kinases implicated in cancer, such as EGFR, HER2, and VEGFR-2. nih.gov The development of innovative 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives has yielded compounds exhibiting potent antioxidant and anticancer activities against human glioblastoma and triple-negative breast cancer cell lines. mdpi.comepa.gov The design strategy for these molecules involves generating a library of variants with different functional groups to pinpoint the most effective agents. mdpi.comepa.gov Additionally, bridging ligands based on aminopyridine structures, like silyl aminopyridine (SAP) and dipyridyl amine (DAP) , are employed to construct complex architectures such as Extended Metal Atom Chains (EMACs), which possess unique physicochemical characteristics. georgiasouthern.edu

Biological Activity Studies of this compound Derivatives

Derivatives synthesized from bromo-methoxy-aminopyridine scaffolds have been systematically evaluated for various biological activities, underscoring the therapeutic promise of this chemical family.

Anti-inflammatory Activity

Derivatives of related heterocyclic structures have shown considerable potential as anti-inflammatory agents. A notable example is a thiosemicarbazone derivative, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone , which produced a significant anti-inflammatory response in a carrageenan-induced paw edema model, decreasing edema by as much as 83.2%. nih.gov It is proposed that this effect is achieved by inhibiting early inflammatory mediators like histamine. nih.gov Research into boronic chalcones has also led to the discovery of compounds with dual anticancer and anti-inflammatory functions. mdpi.com

Table 1: Anti-inflammatory Activity of a Representative Thiosemicarbazone Derivative

| Model | Dose | Effect |

| Carrageenan-induced paw edema | High dose | 83.2% reduction in edema nih.gov |

| Compound 48/80-induced paw edema | 30 mg/kg | 56.53% reduction in edema nih.gov |

| Formalin test (inflammatory pain) | 300 mg/kg | 100% reduction in paw lick time nih.gov |

Anti-cancer Activity

A primary application for derivatives of substituted pyridines is the development of anticancer drugs. Novel dihydropyrido[2,3-d]pyrimidin-4-one derivatives have shown superior cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines when compared to the standard chemotherapeutic agent doxorubicin (B1662922) . mdpi.com In parallel, certain quinazoline-chalcone derivatives exhibited powerful antiproliferative effects against leukemia, colon cancer, melanoma, and breast cancer cell lines, with GI50 values reaching as low as 0.622 µM. nih.gov Furthermore, investigations into propanehydrazide derivatives led to the identification of a compound with marked efficacy against the glioblastoma U-87 cell line. mdpi.comepa.gov

Table 2: Selected Anticancer Activity of Related Heterocyclic Derivatives

| Derivative Class | Cell Line | Activity |

| Dihydropyrido[2,3-d]pyrimidin-4-one | NCI-H460, HepG2, HCT-116 | Higher cytotoxicity than doxorubicin mdpi.com |

| Quinazoline-chalcone | K-562 (Leukemia) | GI50 = 0.622 µM nih.gov |

| Propanehydrazide | U-87 (Glioblastoma) | Identified as most active in series mdpi.comepa.gov |

Antimicrobial and Biofilm Inhibition Properties

Derivatives from analogous scaffolds have demonstrated notable antimicrobial and antibiofilm activities. Certain novel pyridine derivatives displayed strong biofilm inhibition, with one compound achieving a 91.95% reduction against Escherichia coli. mdpi.com In a separate study, synthesized dihydropyrido[2,3-d]pyrimidin-4-one derivatives showed greater antimicrobial efficacy against specific bacteria and fungi than the reference drugs cefotaxime (B1668864) and fluconazole (B54011) . mdpi.com The study of bromophenazine derivatives has also uncovered potent activity in inhibiting, dispersing, and eradicating biofilms of the pathogenic bacterium Staphylococcus aureus. researchgate.net

Table 3: Antimicrobial and Biofilm Inhibition Activity of Related Derivatives

| Derivative Class | Target Organism | Activity |

| Pyridine derivative | Escherichia coli | 91.95% biofilm inhibition mdpi.com |

| Dihydropyrido[2,3-d] pyrimidin-4-one | Bacteria and Fungi | Higher activity than cefotaxime and fluconazole mdpi.com |

| Bromophenazine | Staphylococcus aureus | Potent biofilm inhibition and eradication researchgate.net |

Androgen Receptor Antagonism

The compound this compound has been identified as a key intermediate in the synthesis of a novel topical antiandrogen, (S)-N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2,4-dimethylpentanamide. acs.orgacs.org This development highlights the potential of the this compound core in the design of molecules that can effectively block the androgen receptor (AR), a critical target in the treatment of various androgen-dependent conditions.

The synthesis of this potent antiandrogen involved a key amide coupling reaction between this compound and an α-hydroxy acid derivative. acs.org The resulting compound demonstrated significant potential for topical application, aiming to provide localized antiandrogenic effects with minimal systemic absorption. acs.org The structural contribution of the this compound moiety is crucial for the final compound's ability to bind to the androgen receptor and antagonize its function. The bromine atom and the methoxy group on the pyridine ring can influence the electronic properties and the three-dimensional conformation of the molecule, thereby affecting its binding affinity and selectivity for the AR.

Enzyme Inhibition and Receptor Binding Mechanisms

While specific studies on the direct enzyme inhibitory activity of this compound are not extensively documented, the broader class of aminopyridine derivatives has been widely investigated for its potential to interact with various enzymes and receptors. rsc.orgnih.gov The structural features of this compound, including the pyridine nitrogen, the amino group, and the methoxy and bromo substituents, suggest its potential to engage in various non-covalent interactions within the binding sites of biological targets.

The pyridine ring can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor. The methoxy group can also participate in hydrogen bonding or hydrophobic interactions. The bromine atom, being a halogen, can engage in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding. These interactions are fundamental to the mechanism of action of many enzyme inhibitors and receptor ligands.

For instance, aminopyridine derivatives have been explored as inhibitors of various kinases and other enzymes. rsc.org The binding of these inhibitors often involves the formation of key hydrogen bonds with the protein backbone in the hinge region of the kinase domain. The substituents on the aminopyridine core play a critical role in modulating the potency and selectivity of these inhibitors by occupying specific pockets within the enzyme's active site.

Furthermore, aminopyridine-based compounds have been designed as ligands for various G-protein coupled receptors (GPCRs) and ion channels. nih.gov The nature and position of the substituents on the pyridine ring are crucial for determining the binding affinity and functional activity (agonist, antagonist, or inverse agonist) at these receptors.

Pharmacokinetics and Pharmacodynamics (Influence of Molecular Structure)

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate are critically influenced by its molecular structure. For aminopyridine derivatives, including those based on the this compound scaffold, key structural features dictate their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their pharmacological effects.

Studies on various aminopyridine derivatives have shown that modifications to the core structure can significantly alter their PK/PD profiles. For instance, the rate of metabolism and the primary routes of elimination can be tuned by introducing or modifying substituents. This allows for the optimization of a drug's half-life and exposure in the body to achieve the desired therapeutic effect while minimizing potential toxicity.

The pharmacodynamics of aminopyridine-based compounds are also intrinsically linked to their structure. The specific arrangement of functional groups determines the molecule's ability to interact with its biological target with high affinity and selectivity. This structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, guiding the design of more potent and safer drugs. The this compound scaffold offers multiple points for chemical modification, allowing for the fine-tuning of the pharmacodynamic properties of the resulting molecules to achieve the desired biological response.

Below is a table summarizing the influence of key structural features of aminopyridine derivatives on their pharmacokinetic and pharmacodynamic properties:

| Structural Feature | Influence on Pharmacokinetics (PK) | Influence on Pharmacodynamics (PD) |

| Aminopyridine Core | Influences solubility, LogP, and metabolic stability. | Provides a key scaffold for interaction with biological targets. |

| Amino Group | Can be a site for metabolism (e.g., N-acetylation). | Acts as a crucial hydrogen bond donor in receptor/enzyme binding. |

| Bromo Substituent | Increases lipophilicity, potentially affecting absorption and distribution. | Can engage in halogen bonding, enhancing binding affinity and selectivity. |

| Methoxy Substituent | Can be a site for O-demethylation, influencing metabolic clearance. | Can participate in hydrogen bonding or hydrophobic interactions within the binding site. |

Role in Catalysis and Ligand Design

2-Bromo-6-methoxypyridin-4-amine Derivatives as Ligands for Transition Metal Complexes

The design of ligands from pyridinamine scaffolds is a cornerstone of modern catalyst development. The nitrogen atoms of the pyridine (B92270) ring and the amino group can act as a bidentate chelate, binding to a metal center to form a stable five-membered ring. The substituents on the pyridine ring, such as the bromo and methoxy (B1213986) groups in the target compound, would be expected to modulate the electronic properties of the ligand and, consequently, the reactivity of the metal center. nih.gov

The synthesis of pyridinamine-based ligands typically involves the functionalization of a pyridine core. rsc.orgnih.gov While no specific synthetic routes for ligands derived from this compound have been documented in the context of catalysis, general methodologies for the elaboration of pyridinamine structures are well-established. These can include N-alkylation or N-arylation of the amino group to introduce further coordinating moieties or sterically demanding groups. The bromo substituent offers a handle for further chemical modification, for instance, through cross-coupling reactions, allowing for the creation of more complex, potentially polydentate ligand architectures.

Pyridinamine ligands are known to coordinate with a wide array of transition metals.

Palladium(II): Pd(II) complexes with pyridine-based ligands are extensively used in cross-coupling catalysis. nih.govmdpi.comresearchgate.netnih.govmdpi.comrsc.orgrsc.orgresearchgate.net The coordination of a pyridinamine ligand to a Pd(II) center typically results in a square planar geometry. The electronic nature of the substituents on the pyridine ring can influence the Lewis basicity of the nitrogen donors, which in turn affects the catalytic activity of the palladium complex. nih.gov

Vanadium: The coordination chemistry of vanadium is diverse, with accessible oxidation states from +III to +V being relevant in biological and catalytic systems. researchgate.netnih.gov Amine and pyridine-based ligands can stabilize various vanadium oxidation states, leading to complexes with applications in oxidation catalysis and as mimics of vanadium-dependent enzymes. researchgate.net

Copper(I): Copper(I) complexes, often featuring a tetrahedral coordination geometry, are active catalysts for a variety of organic transformations, including atom transfer radical polymerization, click chemistry, and C-N and C-S bond-forming reactions. nih.govjscimedcentral.comrsc.orgresearchgate.netamanote.com Pyridine-containing ligands are frequently employed to stabilize the Cu(I) center and modulate its reactivity. nih.govjscimedcentral.comrsc.orgresearchgate.netamanote.com

A hypothetical coordination of a ligand derived from this compound to these metals is depicted in the table below, based on common coordination modes for related ligands.

| Metal Center | Plausible Coordination Geometry | Potential Ligand Binding Mode |

| Pd(II) | Square Planar | Bidentate (Npyridine, Namine) |

| V(IV/V) | Trigonal Bipyramidal/Octahedral | Bidentate or Tridentate |

| Cu(I) | Tetrahedral | Bidentate (Npyridine, Namine) |

Interactive Data Table: Plausible Coordination Scenarios (Note: This table is illustrative and not based on experimental data for this compound derivatives.)

| Metal Center | Coordination Number | Typical Geometry | Potential Application |

|---|---|---|---|

| Pd(II) | 4 | Square Planar | Cross-coupling reactions |

| V(IV) | 5 or 6 | Square Pyramidal or Octahedral | Oxidation catalysis |

| Cu(I) | 4 | Tetrahedral | Azide-alkyne cycloaddition |

Pyridinamine ligands can adopt different coordination modes, the most common being a chelating fashion where both the pyridine and amine nitrogens bind to a single metal center. libretexts.orgmdpi.comresearchgate.net This chelation effect generally leads to more stable metal complexes. libretexts.org Alternatively, if the ligand is part of a larger, more complex structure, it could act as a bridging ligand, linking two or more metal centers together to form polynuclear complexes. ebrary.netwikipedia.orgnih.gov The preference for a chelating versus a bridging mode is influenced by the steric bulk of the substituents on the ligand and the geometric preferences of the metal ion. mdpi.comnih.gov

Catalytic Applications of Metal-Pyridinamine Complexes

The catalytic applications of metal complexes are largely dictated by the nature of the metal and the ligand framework.

Homogeneous Catalysis: Metal-pyridinamine complexes are typically soluble in organic solvents, making them well-suited for homogeneous catalysis. researchgate.netrsc.orgrsc.org Palladium-pyridinamine complexes, for example, could be expected to catalyze Suzuki, Heck, and Sonogashira cross-coupling reactions. nih.govmdpi.com The substituents on the pyridinamine ligand would play a crucial role in catalyst stability and turnover number.

Heterogeneous Catalysis: To facilitate catalyst recovery and reuse, homogeneous catalysts can be immobilized on solid supports. A pyridinamine ligand could be functionalized with a reactive group that allows it to be covalently attached to a polymer or silica (B1680970) surface. The resulting heterogeneous catalyst would retain the active metal center while offering the practical advantages of easy separation from the reaction mixture. nih.govqualitas1998.net

The introduction of chirality into the ligand framework is a key strategy for achieving enantioselectivity in catalysis. For a pyridinamine ligand, a chiral center could be incorporated into a substituent on the amino group or on the pyridine ring. rsc.orgnih.govnih.govresearchgate.netrsc.org For instance, reacting this compound with a chiral epoxide could yield a chiral amino alcohol ligand. Coordination of this ligand to a metal center would create a chiral catalyst capable of discriminating between enantiomeric transition states in a chemical reaction, leading to the preferential formation of one enantiomer of the product. nih.govnih.govresearchgate.net Copper and iridium complexes with chiral pyridine-based ligands have shown high efficacy in asymmetric hydrogenation and alkylation reactions. rsc.orgnih.gov

Specific Catalytic Transformations

While direct catalytic applications of this compound as a ligand are not extensively documented in mainstream peer-reviewed literature, its structural motifs are relevant to established catalytic processes, particularly in cross-coupling reactions. The presence of the bromo- and amino-pyridine core suggests its potential as a precursor for ligands in palladium-catalyzed reactions.

For instance, derivatives of bromo-aminopyridines are utilized in Suzuki-Miyaura cross-coupling reactions. These reactions are a powerful tool for the formation of carbon-carbon bonds. The pyridine nitrogen and the amino group can coordinate to a metal center, such as palladium, while the bromo substituent provides a reactive site for the cross-coupling reaction to occur. The general efficiency of such catalytic systems is influenced by the nature of the substituents on the pyridine ring.

In the realm of dehydrogenation, particularly acceptorless dehydrogenation of amines, catalysts based on pyridine-containing ligands are actively explored. These reactions are of significant interest for the synthesis of imines, nitriles, and N-heterocycles, with the liberation of hydrogen gas as the only byproduct. Ruthenium complexes featuring aminopyridine-based ligands have shown activity in the acceptorless dehydrogenation of various amines. The catalytic cycle often involves the cooperative participation of the ligand in proton and hydride transfer steps.

Below is a representative table illustrating the types of catalytic transformations where ligands derived from substituted aminopyridines are employed.

Table 1: Catalytic Transformations Involving Aminopyridine-Type Ligands

| Catalytic Transformation | Metal Catalyst | Substrate Example | Product Example |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Palladium | Aryl Boronic Acid + Bromo-aminopyridine derivative | Biaryl-aminopyridine |

| Acceptorless Dehydrogenation of Amines | Ruthenium | Benzylamine | N-Benzylidenebenzylamine |

Influence of Ligand Electronic and Steric Properties on Catalytic Performance

The substituents on the pyridine ring of a ligand play a crucial role in modulating the catalytic activity of the corresponding metal complex by altering its electronic and steric environment.

Electronic Properties: The methoxy group (-OCH3) at the 6-position of this compound is an electron-donating group. This property increases the electron density on the pyridine ring and, consequently, on the metal center to which it is coordinated. An electron-rich metal center can facilitate oxidative addition, a key step in many catalytic cycles, such as in cross-coupling reactions. In palladium-catalyzed cross-couplings, ligands that increase the electron density on the palladium center can enhance the rate of reaction. nih.gov

Steric Properties: The bromo group (-Br) at the 2-position introduces steric bulk near the metal coordination site. Steric hindrance can influence the coordination of substrates and the stability of catalytic intermediates. In some cases, increased steric bulk can promote reductive elimination, the final step in many cross-coupling reactions, leading to higher product yields. Conversely, excessive steric hindrance can also impede substrate binding and slow down the catalytic rate. The interplay between electronic and steric effects is therefore critical in optimizing catalyst performance.

The following table summarizes the expected influence of the substituents of this compound on catalytic performance when it is used as a ligand scaffold.

Table 2: Influence of Substituents on Catalytic Performance

| Substituent | Position | Property | Expected Influence on Catalytic Performance |

|---|---|---|---|

| Methoxy (-OCH3) | 6 | Electron-donating | Increases electron density on the metal center, potentially enhancing oxidative addition rates. |

| Bromo (-Br) | 2 | Steric bulk, Electron-withdrawing | Introduces steric hindrance which can influence substrate approach and product release. Can also electronically influence the pyridine ring. |

| Amino (-NH2) | 4 | Electron-donating, Coordinating group | Acts as a coordination site and increases electron density on the pyridine ring. |

Supramolecular Chemistry and Materials Science

Supramolecular Assembly of Pyridinamine Derivatives

The non-covalent interactions governed by the functional groups of pyridinamine derivatives are central to the formation of ordered, supramolecular structures. These assemblies are foundational to the field of crystal engineering and the bottom-up fabrication of novel materials.

Hydrogen bonding is a primary directional force in the assembly of pyridinamine derivatives. The 4-amino group on the pyridine (B92270) ring serves as an effective hydrogen bond donor, while the pyridine nitrogen atom acts as an acceptor. This dual functionality allows for the formation of predictable and robust hydrogen-bonding motifs.

In crystalline structures of related aminopyridine compounds, extensive networks of intermolecular hydrogen bonds are commonly observed. For instance, 2-aminopyridine derivatives are known to form strong hydrogen bonds with solvent molecules like water, where the aromatic nitrogen is the primary interaction site. rsc.org Theoretical studies on 2-aminopyridine in hydrogen-donating solvents have shown that intermolecular hydrogen bonds are strengthened in the electronically excited state. nih.gov In solid-state structures of similar heterocyclic amines, such as 2-bromo-6-hydrazinylpyridine, N—H⋯N hydrogen bonds link molecules into extensive chains. nih.gov Based on these precedents, 2-Bromo-6-methoxypyridin-4-amine is expected to form common supramolecular synthons, such as catemers or dimers, through N—H···N interactions, which are crucial for the rational design of crystalline materials.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Site | Potential Motif |

| Amino (-NH₂) | Pyridine Nitrogen | N—H···N |

| Amino (-NH₂) | Methoxy (B1213986) Oxygen | N—H···O |

| Amino (-NH₂) | Bromo Substituent | N—H···Br |

Pyridinamine derivatives are excellent ligands for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) due to their ability to bind to metal centers. The pyridine nitrogen provides a strong coordination site, and the exocyclic amino group can also participate in metal binding, allowing the molecule to act as a versatile linker.

The synthesis of compounds like 2-Bromo-6-methylaminopyridine highlights the utility of such molecules as precursors for more complex ligands designed to stabilize metal complexes. georgiasouthern.edu The introduction of pyridylcarboxylate ligands into indium-based MOFs has been shown to enrich the diversity of metal-ion clusters and enhance framework stability. rsc.org Similarly, 2-pyridyl oximes have been employed to create novel MOFs. nih.gov The presence of the bromo substituent on the this compound backbone offers a site for post-synthetic modification within a MOF structure, enabling the tuning of the framework's properties. The combination of a coordinating nitrogen atom and a modifiable halide makes this compound a promising building block for functional CPs and MOFs with potential applications in catalysis and gas storage. nih.govrsc.org

The principles of self-assembly and molecular recognition are driven by specific intermolecular interactions. Pyridine-based compounds are well-established components in the design of artificial receptors, where hydrogen bonding and π-π stacking interactions are utilized for the selective binding of guest molecules. globethesis.com

Derivatives of naphthyridine, a related nitrogen-containing heterocycle, have been shown to be potent receptors for biotin analogues, a process stabilized by multiple hydrogen bonds. mdpi.com The functional groups on this compound—a hydrogen-bond-donating amine and an accepting pyridine nitrogen—make it a candidate for creating systems capable of molecular recognition. These systems could potentially recognize and bind substrates through complementary hydrogen-bonding patterns, a key principle in host-guest chemistry.

Applications in Advanced Materials

The unique electronic and structural features of this compound and its derivatives make them valuable components in the development of advanced functional materials.

Substituted aminopyridines are known to possess interesting photophysical properties. Unsubstituted 2-aminopyridine, for example, exhibits a high fluorescence quantum yield, making it a promising scaffold for fluorescent probes. mdpi.com The synthesis of multi-substituted aminopyridines has led to a series of fluorescent molecules with good quantum yields. mdpi.com

Furthermore, chromophores based on pyridine-fused systems, such as pyrazolo[3,4-b]pyridine-based coumarins, display strong intramolecular charge transfer characteristics and high fluorescence, which are desirable for applications in organic light-emitting diodes (OLEDs). researchgate.net The electronic properties of the this compound core, influenced by the electron-donating amino and methoxy groups and the electron-withdrawing bromo atom, suggest its potential for creating novel dyes and chromophores with tailored absorption and emission profiles for optoelectronic devices.

Table 2: Research on Photophysical Properties of Related Pyridine Derivatives

| Compound Class | Key Findings | Potential Application | Reference |

| Multisubstituted Aminopyridines | Good fluorescence characteristics and high quantum yields. | Fluorescent probes | mdpi.com |

| Pyrazolo[3,4-b]pyridine-based Coumarins | High fluorescence quantum yields, good electrochemical and thermal stability. | Organic Light-Emitting Diodes (OLEDs) | researchgate.net |

The functional groups on this compound provide handles for its incorporation into polymeric structures. The amino group can be used as a site for polymerization, for instance, in the formation of polyamides or polyimides. Alternatively, the bromo substituent can be leveraged in cross-coupling reactions to graft the pyridine unit onto a polymer backbone.

The incorporation of such heterocyclic moieties can impart specific properties to the resulting polymer, such as thermal stability, altered solubility, or the ability to coordinate metal ions. While direct examples involving this compound are not prevalent, the use of pyridine-containing compounds in material formulations is known, for example, as catalysts in surface coating compositions to facilitate curing. google.com The development of polymers containing this specific pyridinamine could lead to specialty materials for applications in coatings, membranes, or as functional additives.

Based on a comprehensive search of available scientific literature, there is currently no specific research or data published on the use of This compound as a nanomaterial precursor within the fields of supramolecular chemistry and materials science.

Therefore, the requested article section, "6.2.3. Nanomaterial Precursors," including detailed research findings and data tables, cannot be generated at this time due to a lack of available information on this specific application of the compound.

Computational and Theoretical Investigations

Quantum Mechanical Studies of 2-Bromo-6-methoxypyridin-4-amine and its Derivatives

Quantum mechanical studies are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy of a molecular system, which in turn dictates its geometry, stability, and reactivity. For substituted pyridines, these calculations are crucial for understanding how different functional groups—such as bromo, methoxy (B1213986), and amino groups—influence the properties of the pyridine (B92270) ring.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations focus on the electron density to determine the energy and properties of a molecule.

For molecules similar to this compound, such as other substituted aminopyridines and pyridones, DFT calculations are routinely employed. researchgate.netresearchgate.net For instance, in a study of 2-chloro-6-methoxypyridine-4-carboxylic acid, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set were performed to optimize the molecular structure and calculate vibrational frequencies. researchgate.net Such calculations for this compound would involve determining its most stable three-dimensional geometry by finding the minimum energy conformation. The results would provide key data on bond lengths, bond angles, and dihedral angles, illustrating the electronic effects of the bromine, methoxy, and amine substituents on the pyridine ring. researchgate.net

Table 1: Representative DFT Calculation Parameters for Pyridine Derivatives

| Parameter | Typical Method/Basis Set | Information Obtained |

|---|---|---|

| Geometry Optimization | B3LYP/6-311++G(d,p) | Optimized bond lengths, bond angles, dihedral angles, and minimum energy structure. |

| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Predicted infrared and Raman spectra, zero-point vibrational energy. |

| Electronic Properties | B3LYP/6-311++G(d,p) | HOMO/LUMO energies, electron density distribution, dipole moment. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical parameter derived from FMO analysis. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For related compounds like 6-amino-3-bromo-2-methylpyridine (B189396) and 2-chloro-6-methoxypyridine-4-carboxylic acid, FMO analysis provides detailed explanations of electronic delocalization and reactivity. researchgate.netresearchgate.net The analysis helps to understand the charge transfer processes that can occur within the molecule, which is crucial for predicting its reactive behavior in chemical synthesis and its interactions in biological systems. researchgate.net

Reactivity Indices and Molecular Electrostatic Potential (MEP) Mapping

To quantify and visualize the reactivity of a molecule, computational chemists use reactivity indices and Molecular Electrostatic Potential (MEP) maps. MEP maps illustrate the charge distribution across a molecule, providing a visual guide to its reactive sites.

An MEP map displays the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net For the related molecule 2-chloro-6-methoxypyridine-4-carboxylic acid, MEP analysis has been used to identify its reactive sites. researchgate.net Similarly, for 2-bromo-6-chloro-4-fluoroaniline, MEP maps help to understand the reactive nature of different parts of the molecule. researchgate.net

Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's stability and reactivity.

Table 2: Global Reactivity Descriptors from FMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity; a smaller gap implies higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates a molecule's polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products. This allows for the calculation of activation energies, which helps in predicting the most likely reaction pathway.

For complex, multi-step organic reactions, such as those used to synthesize heterocyclic compounds, DFT calculations can trace the energetic profile of the entire process. For example, the mechanism for the formation of a complex indenopyridine derivative was studied using DFT to optimize the geometries of reactants, transition states, and intermediates. mdpi.com This type of analysis, applied to reactions involving this compound, could predict its behavior in nucleophilic substitution or cross-coupling reactions, guiding synthetic efforts by identifying the most favorable conditions and predicting potential byproducts.

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and development, as it helps to predict the binding affinity and interaction patterns between a potential drug molecule and its biological target.

Pyridine derivatives are known to possess a wide range of biological activities, and molecular docking studies have been performed on many analogues to explore their potential as inhibitors of various enzymes. nih.govnih.gov For example, docking studies on 2-chloro-6-methoxypyridine-4-carboxylic acid have been conducted to evaluate its inhibitory activity against the protein targets of Mycobacterium tuberculosis. researchgate.net Other studies have investigated pyridine derivatives as potential inhibitors of cyclin-dependent kinases (CDKs) and SARS-CoV-2 enzymes. nih.govnih.gov Docking simulations for this compound could identify potential protein targets and elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, guiding the design of new therapeutic agents.

Table 3: Example of Molecular Docking Results for Pyridine Derivatives Against a Protein Target

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Terpyridine | SARS-CoV-2 Mpro | -8.8 | (Example: HIS41, CYS145) nih.gov |

| 2-Chloro-6-methoxypyridine-4-carboxylic acid | M. tuberculosis InhA | -6.0 | (Example: TYR158, MET199) researchgate.net |

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods can accurately predict various spectroscopic properties, including vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions are highly valuable for interpreting experimental data and confirming the structure of a synthesized compound.

DFT calculations are widely used to compute the vibrational frequencies of molecules. For halogenated anilines and substituted pyridines, theoretical spectra have shown good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to validate the molecular structure. researchgate.net

Conformational analysis, often performed alongside spectroscopic predictions, helps to identify the most stable conformers of a molecule and understand the energy barriers between them. For a molecule like this compound, this would involve studying the rotation around the C-O and C-N bonds to determine the preferred orientation of the methoxy and amino groups.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Bromo-6-methoxypyridin-4-amine. Through ¹H and ¹³C NMR, researchers can map the carbon-hydrogen framework of the molecule.

In a study detailing the synthesis of a novel topical antiandrogen, this compound was characterized as a key intermediate. acs.org The ¹H NMR spectrum, recorded in DMSO-d₆, reveals distinct signals corresponding to each proton in the molecule. The methoxy (B1213986) group protons appear as a singlet, while the aromatic protons on the pyridine (B92270) ring and the amine protons present characteristic signals that confirm the substitution pattern. acs.org

The ¹³C NMR spectrum provides further structural confirmation by identifying all six carbon atoms in the pyridine ring and the methoxy group. acs.org The chemical shifts are indicative of their electronic environment, influenced by the bromine, methoxy, and amine substituents. acs.org

Detailed experimental data from this research is presented in the tables below. acs.org

1H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 6.38 | s | 1H | Aromatic H |

| 6.26 | sl | 2H | -NH2 |

| 5.82 | s | 1H | Aromatic H |

| 3.71 | s | 3H | -OCH3 |

13C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 164.2 | C-O |

| 158.6 | C-N (Amine) |

| 138.4 | C-Br |

| 106.9 | Aromatic CH |

| 90.7 | Aromatic CH |

| 53.3 | -OCH3 |

While ¹H and ¹³C NMR are fundamental, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would offer deeper insights by revealing proton-proton couplings and direct carbon-proton correlations, respectively. However, specific 2D NMR data for this compound is not available in the reviewed literature.

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula.

In the context of its synthesis as a pharmaceutical intermediate, the compound was analyzed by ESI-HRMS. acs.org The analysis confirmed the molecular formula C₆H₇BrN₂O by comparing the experimentally measured mass of the protonated molecule [M+H]⁺ with its calculated value. The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would also be observable in the mass spectrum, providing further evidence for the presence of a bromine atom in the structure.

High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₆H₈BrN₂O]⁺ [M+H]⁺ | 202.9815 | 202.9816 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques can confirm the presence of the amine (N-H), methoxy (C-O, C-H), and pyridine ring (C=C, C=N) functionalities.

Predicted Characteristic IR Absorption Bands

| Frequency Range (cm-1) | Vibration | Functional Group |

|---|---|---|

| 3500-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH2) |

| 3100-3000 | C-H stretch (aromatic) | Pyridine Ring |

| 2950-2850 | C-H stretch (aliphatic) | Methoxy Group (-OCH3) |

| 1650-1550 | N-H bend | Primary Amine (-NH2) |

| 1600-1450 | C=C and C=N ring stretching | Pyridine Ring |

| 1250-1200 | C-O stretch (asymmetric) | Aryl Ether |

| 1050-1000 | C-O stretch (symmetric) | Aryl Ether |

| 600-500 | C-Br stretch | Aryl Bromide |

X-ray Diffraction Studies

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a solid material, providing precise information on bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction (SC-XRD) provides the most detailed structural information, but it requires a high-quality single crystal of the compound. As of the current literature survey, no SC-XRD studies for this compound have been reported. The compound is often isolated as a solid powder, which may not be suitable for this technique without further crystallization experiments. acs.org

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline solids to identify the crystalline phase and assess its purity. In the process development for a pharmaceutical ingredient, it was noted that X-ray powder diffraction (XRPD) analyses were performed on related materials, indicating this technique's relevance in the characterization of solid-state properties of such compounds. acs.org However, the specific PXRD pattern for this compound is not provided in the available literature. This analysis would be valuable for identifying different polymorphic forms, which can have significant implications in pharmaceutical applications.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the purification and purity assessment of synthesized compounds like this compound.

In the synthesis of related pharmaceutical compounds, HPLC is the standard method for determining the purity of intermediates and final products. acs.org A typical HPLC method involves a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or water with trifluoroacetic acid) and an organic solvent (such as methanol (B129727) or acetonitrile). acs.orgchembuyersguide.com Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance. chembuyersguide.com While specific HPLC methods for the routine analysis of this compound are not detailed in the literature, vendors of this compound often report purity levels of ≥95% as determined by HPLC, underscoring the technique's importance in quality control. huaxuejia.cn

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of chemical compounds. In the context of the synthesis of a novel topical antiandrogen, (S)-N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2,4-dimethylpentanamide, HPLC was used to determine the purity of the final product, which was synthesized from this compound. acs.org The final compound achieved a purity of 98.8% as measured by HPLC, suggesting that this technique is suitable for monitoring the purity of its precursors, including this compound. acs.org However, specific HPLC method parameters such as the column, mobile phase, flow rate, and detection wavelength for the analysis of this compound itself are not detailed in the available literature.

Column Chromatography

Column chromatography is a fundamental purification technique in organic synthesis. While it is a common method for purifying intermediates, specific details regarding the use of column chromatography for the purification of this compound are not explicitly described in the reviewed scientific literature. The synthesis of this compound on a large scale has been achieved through a Hofmann rearrangement followed by filtration and washing of the precipitated product. acs.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is often employed to monitor the progress of chemical reactions. For closely related compounds, such as 2-Bromo-6-alkylaminopyridines, TLC has been used to track reaction completion. However, specific TLC conditions, including the stationary phase, mobile phase, and visualization method for this compound, are not documented in the available research.

UV-Visible Spectroscopy and Photoluminescence Studies

Thermal Analysis (e.g., Thermogravimetry, Differential Scanning Calorimetry)

Information regarding the thermal stability and phase behavior of this compound, as would be determined by techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), is not described in the surveyed literature. Thermal analysis has been conducted on other pyridine derivatives, but not specifically on this compound.

Future Research Directions and Emerging Trends

Exploration of New Synthetic Pathways and Green Methodologies

The synthesis of substituted pyridines like 2-Bromo-6-methoxypyridin-4-amine often involves multi-step procedures that may include nitration, reduction, and halogenation reactions. guidechem.com Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.

Key Research Thrusts:

One-Pot Syntheses: Developing streamlined processes where multiple reaction steps are performed in a single reactor without isolating intermediates. This approach can significantly reduce solvent waste, energy consumption, and production time.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Green Solvents and Reagents: Research into replacing hazardous solvents and reagents with greener alternatives is a major trend. This includes the use of water, supercritical fluids, or biodegradable solvents, and employing less toxic reagents to minimize environmental impact.

Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. georgiasouthern.edu This has been successfully applied to the amination of similar halopyridines. georgiasouthern.edu

Development of Advanced Catalytic Systems

Catalysis is central to the synthesis and functionalization of heterocyclic compounds. Future advancements in catalytic systems will be crucial for unlocking the full potential of this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are standard methods for forming new carbon-carbon bonds on pyridine (B92270) rings. mdpi.com Similarly, copper-catalyzed amination is a known method for modifying halopyridines. georgiasouthern.edu Future research will aim to move beyond these established methods.

Areas for Development:

Novel Metal Catalysts: Exploration of catalysts based on more abundant and less toxic metals like iron, nickel, or cobalt as alternatives to precious metals like palladium.

Advanced Ligand Design: The performance of a metal catalyst is heavily dependent on the surrounding ligands. Designing novel ligands can enhance catalyst activity, selectivity, and stability, allowing for more precise chemical transformations on the this compound scaffold.

Photoredox Catalysis: Using light to drive chemical reactions offers a powerful and sustainable approach. Research into photoredox-catalyzed reactions could open up new pathways for the functionalization of this compound under mild conditions.

Expansion of Medicinal and Agrochemical Applications

Substituted pyridines are a cornerstone of many pharmaceutical drugs and agrochemicals. The specific structure of this compound makes it a valuable scaffold for creating new bioactive molecules. chemimpex.com The bromine atom serves as a convenient handle for introducing molecular diversity through cross-coupling reactions, while the amine and methoxy (B1213986) groups can influence the molecule's solubility, binding properties, and metabolic stability.

Potential Future Applications:

| Application Area | Research Focus | Potential Target |

| Medicinal Chemistry | Synthesis of novel derivatives to act as enzyme inhibitors or receptor modulators. | Neurological disorders, oncology, infectious diseases. chemimpex.com |

| Agrochemicals | Development of new herbicides, fungicides, or insecticides. | Crop protection with improved efficacy and reduced environmental impact. chemimpex.com |

| Biochemical Research | Use as a chemical probe to study biological pathways and enzyme mechanisms. chemimpex.com | Enzyme inhibition studies and target identification. chemimpex.com |

Interactive Data Table: Potential applications of this compound derivatives.

Integration with Nanotechnology and Smart Materials

The integration of functional organic molecules with material science is a rapidly growing field. The structural features of this compound lend themselves to applications in nanotechnology and the creation of "smart" materials.

Ligands for Nanomaterials: The pyridine nitrogen and the exocyclic amine can act as binding sites for metal ions, making the molecule a candidate for use as a ligand to stabilize nanoparticles or as a building block in metal-organic frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, separation, and catalysis.

Components of Smart Materials: Derivatives of this compound could be incorporated into polymers or other materials to create systems that respond to external stimuli such as light, pH, or the presence of a specific chemical. A related compound, 2-Bromo-6-methoxypyridin-3-amine, has been noted for its photoluminescent properties, suggesting potential in optical materials and solar cells. biosynth.com

Molecular Electronics: The study of extended metal atom chains (EMACs), which are essentially molecular-scale wires, relies on stabilizing ligands. georgiasouthern.edugeorgiasouthern.edu The structure of aminopyridines is suitable for this purpose, and derivatives of this compound could be designed to support the formation of novel EMACs with unique electronic or magnetic properties. georgiasouthern.edugeorgiasouthern.edu

Advanced Computational Modeling for Rational Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. The use of advanced modeling can accelerate the discovery and development of new applications for this compound and its derivatives, a practice already in use for similar pyridine compounds. mdpi.com

Computational Approaches and Their Applications:

| Modeling Technique | Application | Purpose |

| Density Functional Theory (DFT) | Calculating electronic structure, molecular orbitals (FMOs), and electrostatic potential (MEP). mdpi.com | Predict reactivity, stability, and potential interaction sites for drug design or materials science. mdpi.com |

| Molecular Docking | Simulating the binding of a molecule to the active site of a target protein. | Screen virtual libraries of derivatives for potential medicinal activity and prioritize candidates for synthesis. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models that correlate chemical structure with biological activity. | Predict the potency of new agrochemical or pharmaceutical compounds before synthesis. |

| Molecular Dynamics (MD) Simulation | Simulating the movement and interaction of molecules over time. | Understand the conformational flexibility of derivatives and their interactions with biological membranes or material interfaces. |

Interactive Data Table: Advanced computational modeling techniques for rational design.

By employing these computational methods, researchers can adopt a "rational design" strategy, focusing laboratory efforts on synthesizing only the most promising candidates, thereby saving significant time and resources.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-6-methoxypyridin-4-amine, and how can purity be optimized during crystallization?

- Methodology :

- Synthesis : Start with a methoxypyridine precursor (e.g., 6-methoxypyridin-4-amine). Bromination can be achieved using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or acetonitrile) under controlled temperatures (0–25°C). Protect the amine group with a Boc or acetyl group to prevent side reactions .

- Purification : Recrystallize from acetonitrile or ethanol via slow evaporation to enhance purity. Monitor by TLC or HPLC (≥95% purity threshold) .

- Table: Representative Reaction Conditions

| Step | Reagent/Condition | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Bromination | NBS, 0°C → RT, 12h | DMF | 65–75 | 90–95 |

| Deprotection | HCl/MeOH, reflux | MeOH | 80–85 | ≥95 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology :

- NMR : Use H/C NMR in DMSO-d6 to identify methoxy (-OCH) and amine (-NH) signals. Bromine’s inductive effect deshields adjacent protons (e.g., H-3 and H-5 shifts: δ 7.2–7.8 ppm) .

- XRD : Employ SHELXL for structure refinement. Resolve disorder using PART instructions and validate with R-factor convergence (<5%) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H] at m/z 203.0 (CHBrNO) .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?

- Methodology :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set. Optimize geometry and calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra (λ ~270 nm in MeOH) .

- Reactivity : The bromine atom’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic substitution at C-2. Methoxy groups stabilize intermediates via resonance .

Q. How should researchers address discrepancies between XRD and NMR data in structural assignments?

- Methodology :

- Cross-Validation : If XRD suggests planar geometry but NMR shows restricted rotation (e.g., amine protons split into multiplets), refine XRD models with SHELXL’s TWIN/BASF commands to account for twinning .

- Dynamic NMR : Perform variable-temperature H NMR to study conformational exchange (e.g., amine group rotation barriers) .

Q. What mechanistic considerations apply to nucleophilic substitution reactions involving the bromine substituent?

- Methodology :

- Kinetic Studies : Monitor SNAr reactions (e.g., with piperidine) in DMSO at 60°C via F NMR (if fluorinated nucleophiles). Fit data to second-order kinetics .

- Leaving Group Effects : Compare activation energies (DFT) for Br vs. Cl substitution. Bromine’s lower electronegativity accelerates displacement .

Q. What strategies resolve crystallographic disorder or twinning in halogenated pyridines?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.